molecular formula C11H20N4O2 B6263983 tert-butyl 3-(azidomethyl)piperidine-1-carboxylate CAS No. 162167-94-4

tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

Cat. No.: B6263983
CAS No.: 162167-94-4
M. Wt: 240.3
InChI Key:
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Description

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of azides. It is characterized by the presence of an azidomethyl group attached to a piperidine ring, which is further substituted with a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azidomethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions. For example, a halomethylpiperidine derivative can be reacted with sodium azide to form the azidomethyl group.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as drug development or material synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity compared to its analogs. The azide group allows for versatile chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

162167-94-4

Molecular Formula

C11H20N4O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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